4-Amino-N-methylbenzenemethanesulfonamide
Overview
Description
4-Amino-N-methylbenzenemethanesulfonamide is an organic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . It is a pale yellow to pale beige solid that is slightly soluble in DMSO and methanol when heated . This compound is primarily used as an intermediate in the synthesis of Sumatriptan, a medication used to treat migraines .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-N-methylbenzenemethanesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzenemethanesulfonamide with methylamine, followed by reduction of the nitro group to an amino group . The reaction conditions typically include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-methylbenzenemethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4-Amino-N-methylbenzenemethanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As an intermediate in the synthesis of Sumatriptan, it plays a crucial role in the pharmaceutical industry.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-methylbenzenemethanesulfonamide involves its interaction with specific molecular targets. In the case of its use as an intermediate in Sumatriptan synthesis, the compound contributes to the formation of the active pharmaceutical ingredient, which acts on serotonin receptors to alleviate migraine symptoms . The exact molecular pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Amino-N-methylbenzenemethanesulfonamide can be compared with other similar compounds such as:
4-Amino-N,N-dimethylbenzenesulfonamide: This compound has two methyl groups attached to the nitrogen atom, which can affect its reactivity and applications.
4-Amino-N-methyl-alpha-toluenesulfonamide: This compound has a similar structure but differs in the position of the sulfonamide group, which can influence its chemical properties and uses.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in the synthesis of Sumatriptan and other organic compounds .
Properties
IUPAC Name |
1-(4-aminophenyl)-N-methylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWNHTXCBHTWRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380787 | |
Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109903-35-7 | |
Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109903-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109903357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-N-METHYLBENZENEMETHANESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76T5Q2TVD4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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